molecular formula C23H19N3O B14640333 N-(2,3-Diphenylquinoxalin-6-yl)propanamide CAS No. 55147-98-3

N-(2,3-Diphenylquinoxalin-6-yl)propanamide

Cat. No.: B14640333
CAS No.: 55147-98-3
M. Wt: 353.4 g/mol
InChI Key: SGQJLAOPUGPIAH-UHFFFAOYSA-N
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Description

N-(2,3-Diphenylquinoxalin-6-yl)propanamide is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Diphenylquinoxalin-6-yl)propanamide typically involves the condensation of 2,3-diphenylquinoxaline with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Diphenylquinoxalin-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives .

Scientific Research Applications

N-(2,3-Diphenylquinoxalin-6-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-Diphenylquinoxalin-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the quinoxaline ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

55147-98-3

Molecular Formula

C23H19N3O

Molecular Weight

353.4 g/mol

IUPAC Name

N-(2,3-diphenylquinoxalin-6-yl)propanamide

InChI

InChI=1S/C23H19N3O/c1-2-21(27)24-18-13-14-19-20(15-18)26-23(17-11-7-4-8-12-17)22(25-19)16-9-5-3-6-10-16/h3-15H,2H2,1H3,(H,24,27)

InChI Key

SGQJLAOPUGPIAH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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